Cas no 412316-38-2 (ZP-amide C)

ZP-アミドCは、高純度のアミド系化合物であり、有機合成や医薬品中間体として広く利用されています。その特長として、優れた反応性と安定性を兼ね備えており、厳密な合成条件下でも高い収率を達成できます。分子構造中の官能基が多様な反応に適用可能なため、複雑な化合物の合成プロセスを簡素化します。さらに、高い純度(通常99%以上)を保証しており、不純物の影響を最小限に抑えることが可能です。熱的安定性にも優れ、長期保存時でも品質劣化が少ない点が評価されています。実験室規模から工業生産まで、幅広い用途に対応できる信頼性の高い試薬です。

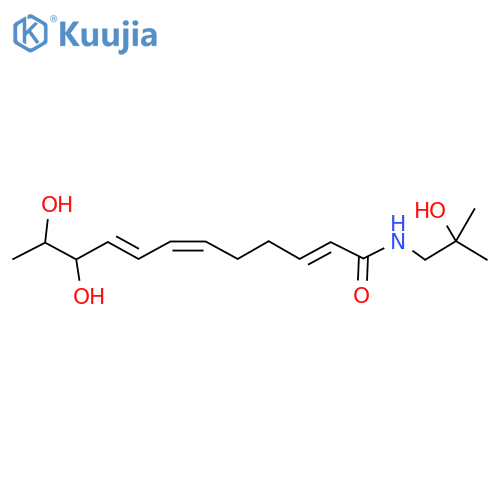

ZP-amide C structure

ZP-amide C 化学的及び物理的性質

名前と識別子

-

- ZP-amide C

- AKOS040734941

- FS-8437

- 412316-38-2

- SCHEMBL14802132

-

- インチ: 1S/C16H27NO4/c1-13(18)14(19)10-8-6-4-5-7-9-11-15(20)17-12-16(2,3)21/h4,6,8-11,13-14,18-19,21H,5,7,12H2,1-3H3,(H,17,20)/b6-4-,10-8+,11-9+

- InChIKey: XZFVWEROJZOTMT-IJERFPBKSA-N

- ほほえんだ: O([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])N([H])C(/C(/[H])=C(\[H])/C([H])([H])C([H])([H])/C(/[H])=C(/[H])\C(\[H])=C(/[H])\C([H])(C([H])(C([H])([H])[H])O[H])O[H])=O

計算された属性

- せいみつぶんしりょう: 297.19400834g/mol

- どういたいしつりょう: 297.19400834g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 9

- 複雑さ: 386

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 3

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 89.8

ZP-amide C 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemFaces | CFN95362-5mg |

ZP-amide C |

412316-38-2 | >=98% | 5mg |

$413 | 2023-09-19 |

ZP-amide C 関連文献

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

412316-38-2 (ZP-amide C) 関連製品

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬